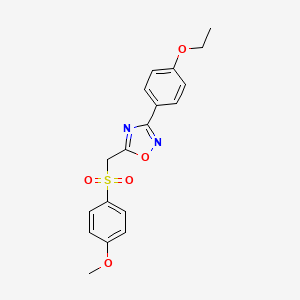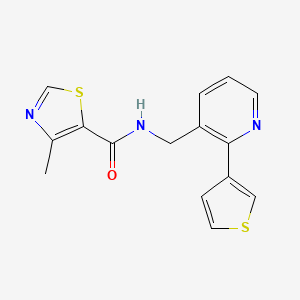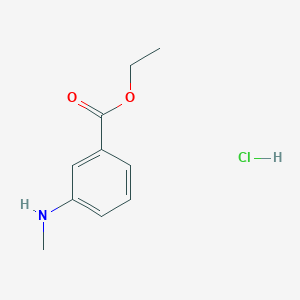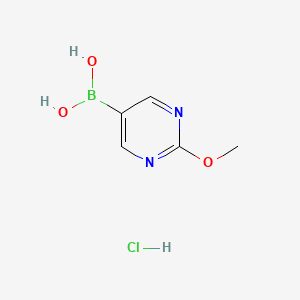![molecular formula C11H10N4 B2644415 N-methyl-5H-pyrimido[5,4-b]indol-4-amine CAS No. 338419-65-1](/img/structure/B2644415.png)
N-methyl-5H-pyrimido[5,4-b]indol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-methyl-5H-pyrimido[5,4-b]indol-4-amine” is a compound that has been studied for its kinase inhibition properties . It is a derivative of 4-aminoquinazolines and is part of a class of compounds known as 6,5,6-fused tricyclic analogues . The compound has been synthesized as part of efforts to generate chemical libraries for pharmacological studies .
Synthesis Analysis
The synthesis of “N-methyl-5H-pyrimido[5,4-b]indol-4-amine” involves the formamide-mediated cyclization of cyanoamidine precursors . This process is carried out under microwave irradiation in an eco-friendly approach . The central five-member ring, i.e., thiophene or furan, is replaced by a pyrrole to afford the final product .Molecular Structure Analysis
The molecular structure of “N-methyl-5H-pyrimido[5,4-b]indol-4-amine” is characterized by a tricyclic skeleton, which includes a pyrimido and indol group . The compound is a derivative of harmine .Applications De Recherche Scientifique
Carcinogenic Exposure Through Diet
Research has shown that humans are continuously exposed to carcinogenic heterocyclic amines through their diet. These compounds are not formed endogenously but are ingested through the consumption of cooked foods. The presence of various heterocyclic amines was detected in the urine samples of healthy volunteers consuming a normal diet, highlighting the potential carcinogenic risk associated with dietary habits (Ushiyama et al., 1991).
Environmental and Food Safety
The development of analytical methodologies for detecting heterocyclic amines in cooked foods has been a significant area of research. Techniques such as microwave-assisted extraction and dispersive liquid-ionic liquid microextraction have been used for the analysis of these compounds in beefburgers, demonstrating the importance of monitoring and controlling the levels of such amines in food products to ensure safety and reduce health risks (Agudelo Mesa et al., 2013).
Antimicrobial and Antioxidant Properties
Some indole derivatives, including structures related to N-methyl-5H-pyrimido[5,4-b]indol-4-amine, have been explored for their antimicrobial and antioxidant activities. This research suggests potential applications in developing novel therapeutic agents with antimicrobial and antioxidant properties (Saundane et al., 2013).
Antitumor Activity
Compounds structurally related to N-methyl-5H-pyrimido[5,4-b]indol-4-amine have been investigated for their antitumor activity. These studies provide insight into the therapeutic potential of such compounds in cancer treatment, offering a foundation for the development of new antineoplastic agents (Nguyen et al., 1990).
Bioconjugation Tools
The development of bioconjugation tools using molecules with core structures similar to N-methyl-5H-pyrimido[5,4-b]indol-4-amine has been reported. These tools are valuable for the controlled release of conjugated cargo and temporary thiol protection in biochemical applications, highlighting the versatility of these compounds beyond their potential carcinogenicity (Zhang et al., 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-methyl-5H-pyrimido[5,4-b]indol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-12-11-10-9(13-6-14-11)7-4-2-3-5-8(7)15-10/h2-6,15H,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWNRCVYXLECJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=NC2=C1NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-5H-pyrimido[5,4-b]indol-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Thiophene-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2644333.png)
![{2-[(4-Chlorobenzyl)oxy]ethyl}amine hydrochloride](/img/structure/B2644335.png)
![methyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2644336.png)


![Benzyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetate](/img/structure/B2644339.png)

![6-ethoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2644341.png)



![2-(4-chlorophenoxy)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2644352.png)
![1-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2644353.png)